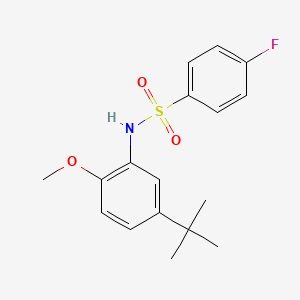
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide, also known as TAK-715, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Takeda Pharmaceutical Company Limited. TAK-715 has been reported to have potential therapeutic effects on various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide has been extensively used in scientific research to investigate its potential therapeutic effects on various diseases. It has been reported to have anti-inflammatory effects and has been studied as a potential treatment for rheumatoid arthritis. This compound has also been shown to inhibit the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, this compound has been investigated for its potential neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Mecanismo De Acción
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide is a selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), which is a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound inhibits the activation of JNK by preventing the phosphorylation of its upstream activator, MKK7. This leads to the inhibition of downstream signaling pathways that are involved in inflammation, cancer growth, and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide in lab experiments is its selectivity for MKK7, which allows for the specific inhibition of the JNK pathway. Additionally, this compound has been reported to have good pharmacokinetic properties and can be administered orally. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide. One direction is the investigation of its potential therapeutic effects on other diseases such as inflammatory bowel disease and multiple sclerosis. Another direction is the development of more potent and selective inhibitors of MKK7 and the JNK pathway. Additionally, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of this compound as a clinical drug for the treatment of various diseases may be a promising future direction.
Conclusion:
This compound is a small molecule inhibitor that has been widely used in scientific research to investigate its potential therapeutic effects on various diseases. Its selectivity for MKK7 and inhibition of the JNK pathway have been shown to have anti-inflammatory, anticancer, and neuroprotective effects. Although there are limitations to its use in lab experiments, the future directions for research and development of this compound are promising.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide involves a series of chemical reactions. The starting material is 5-tert-butyl-2-methoxyphenol, which undergoes a series of reactions including nitration, reduction, and sulfonation to produce the final product. The synthesis method has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Propiedades
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-16(22-4)15(11-12)19-23(20,21)14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARQLAAGKDNADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5785315.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5785321.png)

![3-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5785348.png)

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)
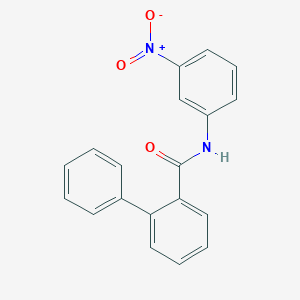
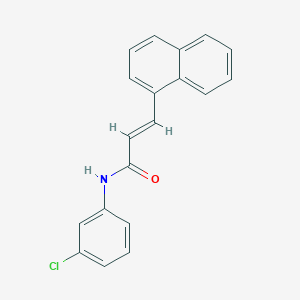

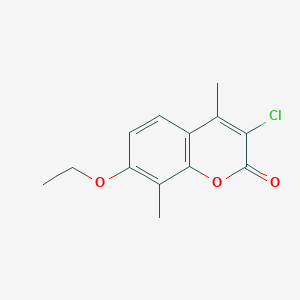
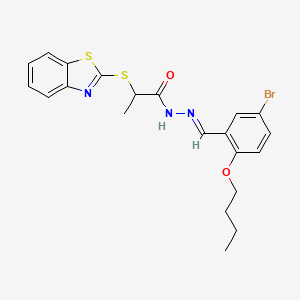
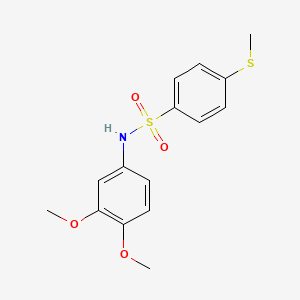
![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)